molecular formula C13H17ClN6O2S B2680759 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine CAS No. 1049481-99-3

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine

Número de catálogo: B2680759
Número CAS: 1049481-99-3
Peso molecular: 356.83
Clave InChI: UNGDBWBPQGCVTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine, also known as TAK-915, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. TAK-915 belongs to the class of drugs known as GABA-A α5 negative allosteric modulators (NAMs), which are compounds that selectively target the α5-containing GABA-A receptor subtype.

Aplicaciones Científicas De Investigación

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and autism spectrum disorder. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Mecanismo De Acción

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine selectively targets the α5-containing GABA-A receptor subtype, which is predominantly expressed in the hippocampus and cortex regions of the brain. The α5-containing GABA-A receptor subtype is involved in regulating cognitive function and memory. This compound acts as a negative allosteric modulator of this receptor subtype, which enhances the activity of GABA, the main inhibitory neurotransmitter in the brain. This results in increased inhibition of neuronal activity, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and autism spectrum disorder. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is its selectivity for the α5-containing GABA-A receptor subtype, which reduces the risk of off-target effects. This compound has also shown good brain penetration and a long half-life, which makes it a promising candidate for clinical development. One limitation of this compound is its potential for sedation and impairment of motor function, which may limit its therapeutic applications.

Direcciones Futuras

There are several future directions for the research and development of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. Another direction is to optimize its pharmacokinetic properties and minimize its potential for sedation and impairment of motor function. Additionally, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis method of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (WO2016063903A1). The synthesis involves the reaction of 4-chlorobenzylamine with sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. This intermediate is then reacted with 4-(methylsulfonyl)piperazine in the presence of a palladium catalyst to form this compound. The final product is obtained in high yield and purity.

Propiedades

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6O2S/c1-23(21,22)19-8-6-18(7-9-19)10-13-15-16-17-20(13)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGDBWBPQGCVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.